

Application Note: ^1H NMR Characterization of N-Methyl-3-pentanamine

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Compound of Interest

Compound Name: N-Methyl-3-pentanamine

Cat. No.: B3042173

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Abstract

This document provides a detailed protocol for the characterization of **N-Methyl-3-pentanamine** using proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy. Predicted ^1H NMR data, including chemical shifts, multiplicities, and coupling constants, are presented to facilitate the structural elucidation and purity assessment of the compound. This guide is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

N-Methyl-3-pentanamine is a secondary amine with applications in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. Accurate structural confirmation and purity analysis are critical for its use in these contexts. ^1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of its hydrogen atoms. This application note outlines the predicted ^1H NMR spectrum of **N-Methyl-3-pentanamine** and provides a standard operating procedure for its experimental verification.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **N-Methyl-3-pentanamine** is predicted based on established principles of chemical shift theory, spin-spin coupling, and data from analogous structures. The

predicted data is summarized in the table below. The proton assignments correspond to the labeled structure in Figure 1.

Table 1: Predicted ^1H NMR Data for **N-Methyl-3-pentanamine**

Protons (Label)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H_a	~ 0.9	Triplet	~ 7.5	6H
H_b	~ 1.4	Multiplet	~ 7.5	4H
H_c	~ 2.5	Multiplet	~ 6.5	1H
H_d	~ 2.4	Singlet	N/A	3H
H_e (NH)	Variable (0.5 - 3.0)	Broad Singlet	N/A	1H

Note: The chemical shift of the N-H proton (He) can vary depending on the solvent, concentration, and temperature. The multiplicity may also be affected by the rate of proton exchange.

Experimental Protocol

This section details the procedure for acquiring a high-resolution ^1H NMR spectrum of **N-Methyl-3-pentanamine**.

1. Materials and Reagents:

- **N-Methyl-3-pentanamine**
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- NMR tube (5 mm diameter)
- Pipettes and tips

- Vortex mixer

2. Sample Preparation:

- Weigh approximately 5-10 mg of **N-Methyl-3-pentanamine** directly into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing TMS to the vial.
- Gently vortex the mixture until the sample is completely dissolved.
- Transfer the solution into a 5 mm NMR tube using a pipette.
- Cap the NMR tube securely.

3. NMR Spectrometer Setup and Data Acquisition:

- Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.
- Place the sample in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.
- Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
- Set the following acquisition parameters (instrument-specific values may vary):
 - Pulse Program: Standard 1D proton experiment (e.g., zg30)
 - Number of Scans (NS): 16 or 32 (adjust as needed for desired signal-to-noise ratio)
 - Receiver Gain (RG): Set automatically or adjust manually to avoid clipping the free induction decay (FID)
 - Acquisition Time (AQ): 2-4 seconds
 - Relaxation Delay (D1): 1-5 seconds

- Spectral Width (SW): 10-15 ppm
- Acquire the ^1H NMR spectrum.

4. Data Processing:

- Apply a Fourier transform to the acquired FID.
- Phase the spectrum manually or automatically to obtain a flat baseline.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the signals to determine the relative ratios of the different protons.
- Analyze the chemical shifts, splitting patterns, and coupling constants to confirm the structure of **N-Methyl-3-pentanamine**.

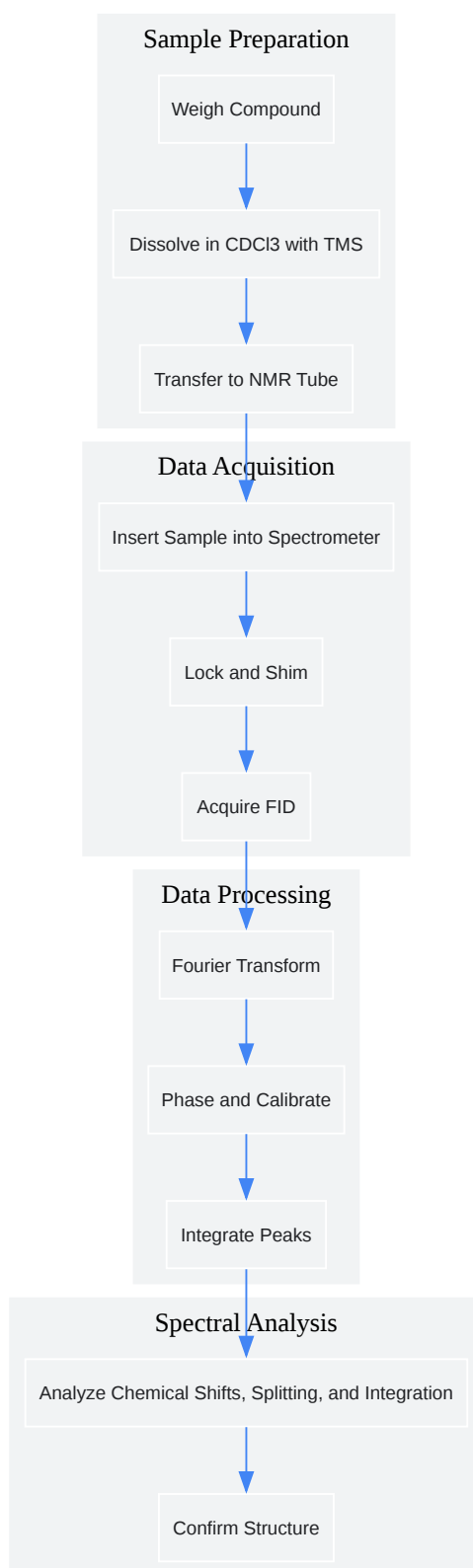
Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of **N-Methyl-3-pentanamine** with protons labeled according to their distinct chemical environments, which correspond to the data presented in Table 1.

Figure 1: Structure of **N-Methyl-3-pentanamine** with proton labeling.

Logical Workflow for ^1H NMR Analysis

The process of characterizing **N-Methyl-3-pentanamine** by ^1H NMR follows a logical progression from sample preparation to final structural confirmation.



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Figure 2: Experimental workflow for ^1H NMR characterization.

Conclusion

The predicted ^1H NMR data and the detailed experimental protocol provided in this application note serve as a comprehensive guide for the characterization of **N-Methyl-3-pentanamine**. Adherence to this protocol will enable researchers to obtain high-quality ^1H NMR spectra, facilitating unambiguous structural verification and purity assessment, which are essential for its application in research and development.

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